molecular formula C8H9ClN2 B1290568 3-Cyanobenzylamine hydrochloride CAS No. 40896-74-0

3-Cyanobenzylamine hydrochloride

Cat. No. B1290568
CAS RN: 40896-74-0
M. Wt: 168.62 g/mol
InChI Key: BQWSRNKFRAPUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanobenzylamine hydrochloride is not directly mentioned in the provided papers, but related compounds and reactions can give insights into its properties and synthesis. Benzylamines are a class of compounds that consist of an amine group attached to a benzyl group, which is a phenyl group attached to a methylene bridge. Cyanobenzylamines would have a cyano group (-C≡N) attached to the benzyl portion. These compounds are often used in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related benzylamine compounds involves various methods, such as catalytic hydrogenation of oximes , electrophilic cyanation , and reactions with aldehydes followed by reduction . For example, the synthesis of 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride involved a sodium methoxide catalyzed aldol condensation followed by catalytic reduction . Similarly, N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide was synthesized by electrophilic cyanation of (R)-4-chloro-α-methylbenzylamine with cyanogen bromide . These methods could potentially be adapted for the synthesis of 3-Cyanobenzylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be complex, as seen in the crystal structure analysis of [(R)-1-cyanoethyl][(S)(−)-α-methylbenzylamine]bis(dimethylglyoximato)cobalt(III), which showed a twisted conformation due to steric repulsion . The molecular and crystal structures of these compounds are often determined using X-ray diffraction . The structure of 3-Cyanobenzylamine hydrochloride would likely show similar complexity due to the presence of the cyano group.

Chemical Reactions Analysis

Benzylamine derivatives can undergo various chemical reactions. For instance, polymethylbenzyl cyanides reacted with fuming nitric acid to give benzyl nitrates, which could be hydrolyzed to isochromanone derivatives . The reaction of dibenzalcyclohexanone with hydroxylamine hydrochloride produced oximes and other cyclic compounds . These reactions highlight the reactivity of the benzylamine moiety and its potential to undergo further transformations, which could be relevant for 3-Cyanobenzylamine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can vary widely. For example, the compound synthesized in paper was found to be an effective antagonist to the hypotensive effect of dopamine, indicating its biological activity. The solubility, melting point, and other physical properties would depend on the specific substituents on the benzylamine core. The presence of a cyano group in 3-Cyanobenzylamine hydrochloride would influence its polarity and hydrogen bonding capability, potentially affecting its solubility and reactivity.

Scientific Research Applications

Neuroprotective and Cognitive Enhancing Properties

  • Isothiourea Derivatives Synthesis: Research has demonstrated the synthesis of various salts, including 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea hydrochloride, which exhibit calcium-blocking properties. These compounds have shown potential in enhancing cognitive abilities and offering neuroprotection, making them significant in the field of medicinal chemistry (Perlovich et al., 2009).

Analytical Chemistry Applications

  • HPLC Method for Pharmaceutical Analysis: A study has validated the use of High-Performance Liquid Chromatography (HPLC) for separating ambroxol hydrochloride and benzoic acid in syrups. This method is critical for pharmaceutical analysis and quality control (Heinänen & Barbas, 2001).

Cancer Research

  • Platinum(II) Complexes in Cancer Treatment: Platinum(II) complexes, featuring a (1,3-dibenzyl)imidazol-2-ylidene ligand, have been studied for their anticancer properties. These complexes interact with DNA and demonstrate significant cytotoxicity against cancer cells, highlighting their potential in cancer therapeutics (Muenzner et al., 2015).

Environmental Chemistry

  • Pyrethroid Metabolism in Liver Microsomes: The metabolism of pyrethroids like deltamethrin and esfenvalerate by cytochrome P450 in liver microsomes has been a focus of study. This research is crucial in understanding the environmental impact and toxicity of these widely used insecticides (Godin et al., 2007).

Atmospheric Chemistry

  • Photo-Oxidation of Organic Compounds: Studies have explored the application of hydroxylamine derivatives in understanding the photo-oxidation of organic compounds like furan, which has significant implications in atmospheric chemistry and environmental studies (Alvarez et al., 2009).

Organic Synthesis

  • Synthetic Technology Development: Research in organic chemistry has led to the development of efficient synthesis methods for compounds like N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in the fields of medicine and pesticides (Wang Ling-ya, 2015).

Ferroelectric Materials

  • Development of High Dielectric Materials: The synthesis and characterization of compounds with cyanobenzyl structures have been instrumental in developing ferroelectric materials with high dielectric constants. These materials are vital for advancements in electronics and material science (Ye et al., 2006).

Safety and Hazards

3-Cyanobenzylamine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

3-Cyanobenzylamine hydrochloride is a versatile building block for the synthesis of organic compounds and serves as a useful intermediate in the production of pharmaceuticals and agrochemicals . Its future directions are likely to be influenced by advancements in these fields.

properties

IUPAC Name

3-(aminomethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWSRNKFRAPUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634621
Record name 3-(Aminomethyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobenzylamine hydrochloride

CAS RN

40896-74-0
Record name Benzonitrile, 3-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40896-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanobenzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Cyanobenzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Cyanobenzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Cyanobenzylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Cyanobenzylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Cyanobenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.